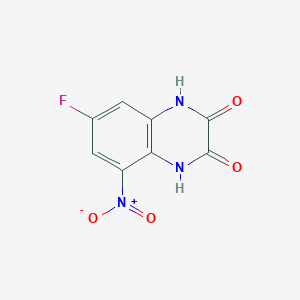
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione typically involves the nitration of a quinoxaline derivative followed by fluorination. One common method involves the reaction of 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with sodium nitrite and concentrated hydrochloric acid, followed by cyclization with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The fluorine and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Used in the development of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoro-7-nitro-1,4-dihydro-2,3-quinoxalinedione
- 7-Fluoro-6-nitro-1,4-dihydroquinoxaline-2,3-dione
- Fluoroquinolines
Uniqueness
7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject of study in the fields of chemistry, biology, and medicine
Propiedades
Fórmula molecular |
C8H4FN3O4 |
|---|---|
Peso molecular |
225.13 g/mol |
Nombre IUPAC |
7-fluoro-5-nitro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4FN3O4/c9-3-1-4-6(5(2-3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) |
Clave InChI |
WHQLTARIYZROST-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














